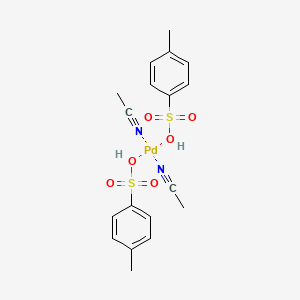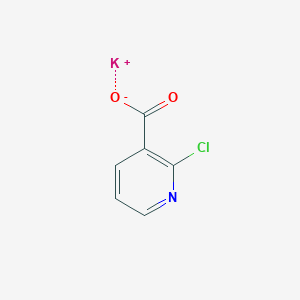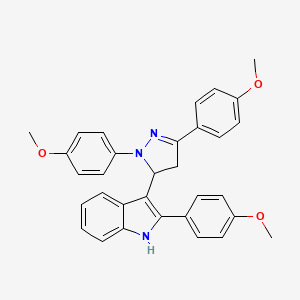
(Tri-2-pyridyl)stibine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tri-2-pyridyl)stibine is a chemical compound that features a central antimony atom bonded to three 2-pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tri-2-pyridyl)stibine typically involves the reaction of antimony trichloride with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
SbCl3+3C5H4N−Li→(C5H4N)3Sb+3LiCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Tri-2-pyridyl)stibine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert the antimony(III) center to antimony(I) or antimony(0) species.
Substitution: The pyridyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions can be facilitated by using strong nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) complexes, while substitution reactions can produce a variety of organoantimony compounds with different ligands.
Aplicaciones Científicas De Investigación
(Tri-2-pyridyl)stibine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which (Tri-2-pyridyl)stibine exerts its effects is primarily through its ability to coordinate with metal centers. The pyridyl groups act as electron donors, stabilizing the metal center and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal complex, making it useful in catalysis and other applications.
Comparación Con Compuestos Similares
Similar Compounds
Stibine (SbH3): A simple hydride of antimony, used in the synthesis of other antimony compounds.
Triphenylstibine (Sb(C6H5)3): Another organoantimony compound with three phenyl groups instead of pyridyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ): A related compound with a triazine core and three pyridyl groups.
Uniqueness
(Tri-2-pyridyl)stibine is unique due to its specific combination of antimony and pyridyl groups, which confer distinct electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and catalysis, where it can stabilize metal centers and facilitate a wide range of chemical reactions.
Propiedades
Número CAS |
64011-26-3 |
|---|---|
Fórmula molecular |
C15H12N3Sb |
Peso molecular |
356.04 g/mol |
Nombre IUPAC |
tripyridin-2-ylstibane |
InChI |
InChI=1S/3C5H4N.Sb/c3*1-2-4-6-5-3-1;/h3*1-4H; |
Clave InChI |
SUVDSFYQXZVMSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)[Sb](C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)


![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)


![5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13789928.png)
![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)
